Regioisomeric Identity: 5-Substituted vs. 3-Substituted Triazole in a Commercial Process Requiring High Regiocontrol
The target compound is the 5-substituted triazole regioisomer (CAS 1609394-09-3, C10H10N4O3, MW 234.21), while the desired intermediate in Deucravacitinib API synthesis is the 3-substituted regioisomer, 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1609394-08-2, C10H10N4O3, MW 234.21) — classified as Deucravacitinib Impurity 6 [1]. The commercial process development paper explicitly identifies the development of a cyclocondensation step affording the methylated 1,2,4-triazole with excellent regiocontrol as one of four key accomplishments enabling metric-ton-scale manufacturing [2]. While the two regioisomers share identical molecular formula and molecular weight, their structural difference (5-aryl vs. 3-aryl substitution on the 1,2,4-triazole ring) is the basis for their chromatographic separation and independent quantification as distinct impurity species in API release testing [3].
| Evidence Dimension | Triazole ring substitution position (regioisomeric identity) and its impact on process impurity classification |
|---|---|
| Target Compound Data | 5-substituted regioisomer: 5-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole, CAS 1609394-09-3, MW 234.21, classified as Deucravacitinib Impurity 48 |
| Comparator Or Baseline | 3-substituted regioisomer: 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole, CAS 1609394-08-2, MW 234.21, classified as Deucravacitinib Impurity 6 (desired synthetic intermediate) |
| Quantified Difference | Regioisomeric differentiation (5- vs. 3-substitution) governs impurity classification; identical molecular formula (C10H10N4O3) and molecular weight (234.21) necessitate chromatographic resolution rather than mass-based discrimination. The commercial process was specifically optimized for regiocontrol to suppress the 5-substituted impurity [2]. |
| Conditions | Deucravacitinib commercial manufacturing process; cyclocondensation step for methylated 1,2,4-triazole formation; analytical method development context per ANDA/regulatory requirements |
Why This Matters
Procurement of the correct regioisomer is essential because the 5-substituted compound is a process-related impurity requiring independent quantification in API release, while the 3-substituted compound is the desired intermediate — using the wrong regioisomer would invalidate impurity profiling methods and compromise ANDA regulatory submissions.
- [1] ChemWhat. Deucravacitinib Impurity 6 (CAS# 1609394-08-2): 3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole. https://www.chemwhat.com/deucravacitinib-impurity-6-cas-1609394-08-2 (accessed 2026). View Source
- [2] Treitler DS, Soumeillant MC, Simmons EM, et al. Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development. 2022;26(4):1202-1222. doi:10.1021/acs.oprd.1c00468. View Source
- [3] SynZeal Research. Deucravacitinib Impurity 48 (CAS No. 1609394-09-3). https://www.synzeal.com/en/deucravacitinib-impurity-48 (accessed 2026). View Source
